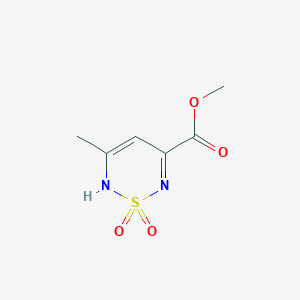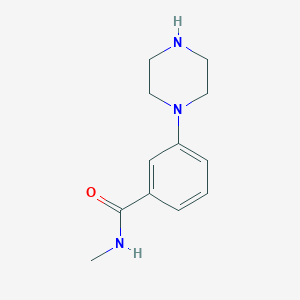
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10BrCl2FN2 and a molecular weight of 291.98 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydrazine functional groups attached to a benzyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The benzyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Hydrazine Introduction: The brominated and fluorinated benzyl compound is then reacted with hydrazine to form the hydrazine derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form corresponding azo compounds or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl intermediates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar solvents and catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Oxidation Products: Azo compounds and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
科学的研究の応用
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and biaryl intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
- (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride
- 4-Bromo-2-fluorobenzyl bromide
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which imparts distinct chemical reactivity and biological activity. The hydrazine group further enhances its versatility in various chemical reactions and research applications .
特性
分子式 |
C7H10BrCl2FN2 |
|---|---|
分子量 |
291.97 g/mol |
IUPAC名 |
(4-bromo-2-fluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8BrFN2.2ClH/c8-6-2-1-5(4-11-10)7(9)3-6;;/h1-3,11H,4,10H2;2*1H |
InChIキー |
PYWFQPQRJPQKCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)F)CNN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)


![N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride](/img/structure/B11723904.png)

![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)
![(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one](/img/structure/B11723930.png)


![2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11723945.png)

![2-[3-Nitro-5-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B11723955.png)

